molecular formula C13H14N4O4S B2792755 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1203257-67-3

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2792755
CAS No.: 1203257-67-3
M. Wt: 322.34
InChI Key: IPJQJQFMAGIQDB-UHFFFAOYSA-N
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Description

The compound "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is a chemical entity with a unique structure, potentially useful in various scientific fields. This compound contains both pyrimidine and sulfonamide moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" generally involves the following steps:

  • Synthesis of the Pyrimidine Ring: : Starting with the appropriate aldehydes, ketones, and amines, the pyrimidine ring is constructed through cyclization reactions.

  • Formation of Sulfonamide Group: : Reaction of 4-aminobenzenesulfonamide with the pyrimidine intermediate forms the sulfonamide moiety.

  • Final Acetylation: : Introduction of the acetamide group is done via acetylation, using reagents such as acetic anhydride or acetyl chloride.

Industrial production methods often involve large-scale batch reactions, using automated processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" undergoes several key chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction can lead to the hydrogenation of double bonds or the conversion of ketones to alcohols.

  • Substitution: : Aromatic substitution reactions can occur on both the pyrimidine and sulfonamide rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Various electrophiles and nucleophiles under mild or strong acidic/basic conditions.

Major Products

These reactions can yield various derivatives with altered biological and chemical properties, facilitating tailored applications in research and industry.

Scientific Research Applications

"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" finds applications in several areas:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Biology: : Acts as a probe or inhibitor in biochemical studies involving enzyme activities.

  • Medicine: : Potential therapeutic agent due to its sulfonamide group, which is known for antimicrobial properties.

  • Industry: : Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by mimicking the substrate or binding to the active site, thereby blocking the normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide: : Known for its antibacterial properties.

  • Trimethoprim: : Another pyrimidine-containing compound used in combination with sulfamethoxazole for its antimicrobial activity.

Uniqueness

"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is unique due to its specific combination of pyrimidine and sulfonamide functionalities, offering distinct physicochemical properties and potential biological activities that differentiate it from other sulfonamide derivatives.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJQJQFMAGIQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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